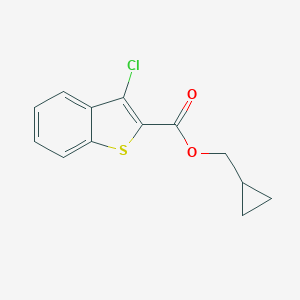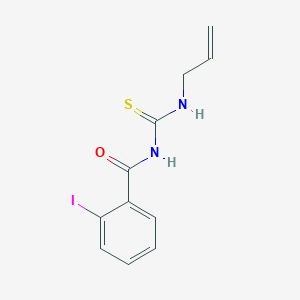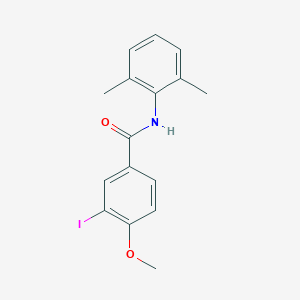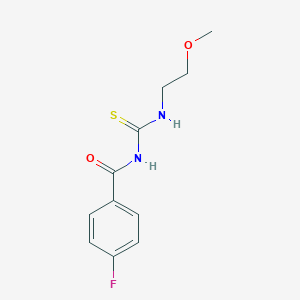![molecular formula C13H12N4O B501290 N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine](/img/structure/B501290.png)
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with a phenyl group and a triazole ring
Métodos De Preparación
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 5-phenylfuran-2-carbaldehyde with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
N-[(5-phenylfuran-2-yl)methyl]propan-2-amine: This compound has a similar structure but features a propan-2-amine group instead of a triazole ring.
4-(5-phenylfuran-2-yl)methyl-1,2,4-triazole: This compound is structurally similar but lacks the amine group on the triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12N4O |
|---|---|
Peso molecular |
240.26g/mol |
Nombre IUPAC |
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H12N4O/c1-2-4-11(5-3-1)13-7-6-12(18-13)8-16-17-9-14-15-10-17/h1-7,9-10,16H,8H2 |
Clave InChI |
ROWIFILKGWOEHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501207.png)
![4-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501208.png)
![2-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501209.png)
![2-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501210.png)
![2-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501213.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B501216.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)

![1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline](/img/structure/B501222.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)
![2,2-dimethyl-N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B501226.png)



